3,4,8-trimethyl-2-oxo-2H-chromen-7-yl methanesulfonate
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Overview
Description
3,4,8-Trimethyl-2-oxo-2H-chromen-7-yl methanesulfonate is a chemical compound belonging to the class of chromen-2-ones
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4,8-trimethyl-2-oxo-2H-chromen-7-yl methanesulfonate typically involves the reaction of 7-hydroxy-4-methylcoumarin with methanesulfonyl chloride in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the methanesulfonyl chloride. The product is then purified by recrystallization or column chromatography .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and employing continuous flow reactors to enhance yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
3,4,8-Trimethyl-2-oxo-2H-chromen-7-yl methanesulfonate can undergo various chemical reactions, including:
Nucleophilic substitution: The methanesulfonate group can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The chromen-2-one core can be oxidized to form quinones or other oxidized derivatives.
Reduction: The carbonyl group in the chromen-2-one core can be reduced to form dihydro derivatives.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium methoxide, sodium ethoxide, or primary amines in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.
Major Products Formed
Nucleophilic substitution: Substituted chromen-2-one derivatives with various functional groups.
Oxidation: Quinones or other oxidized chromen-2-one derivatives.
Reduction: Dihydrochromen-2-one derivatives.
Scientific Research Applications
3,4,8-Trimethyl-2-oxo-2H-chromen-7-yl methanesulfonate has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications, including as a lead compound for drug development.
Industry: Utilized in the synthesis of dyes, fragrances, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3,4,8-trimethyl-2-oxo-2H-chromen-7-yl methanesulfonate is not well-documented. based on its structure, it is likely to interact with various molecular targets and pathways, such as:
Enzyme inhibition: The compound may inhibit enzymes involved in key biological processes, leading to its observed biological activities.
Receptor binding: The compound may bind to specific receptors, modulating their activity and resulting in various physiological effects.
Comparison with Similar Compounds
Similar Compounds
3,4,8-Trimethyl-2-oxo-2H-chromen-7-yl acetate: Similar structure but with an acetate group instead of a methanesulfonate group.
3,4,8-Trimethyl-2-oxo-2H-chromen-7-yl propionate: Similar structure but with a propionate group instead of a methanesulfonate group.
Methyl 2-[(3,4,8-trimethyl-2-oxo-2H-chromen-7-yl)oxy]propanoate: Similar structure but with a propanoate group instead of a methanesulfonate group
Uniqueness
3,4,8-Trimethyl-2-oxo-2H-chromen-7-yl methanesulfonate is unique due to the presence of the methanesulfonate group, which imparts distinct chemical reactivity and potential biological activities compared to its analogs with different substituents.
Properties
IUPAC Name |
(3,4,8-trimethyl-2-oxochromen-7-yl) methanesulfonate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14O5S/c1-7-8(2)13(14)17-12-9(3)11(6-5-10(7)12)18-19(4,15)16/h5-6H,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YTZJTUHPILQHAP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)OC2=C1C=CC(=C2C)OS(=O)(=O)C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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